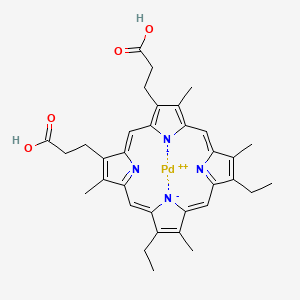

Pd(II) Mesoporphyrin IX

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N4O4.Pd/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVXMTBTLYSQMK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CCC(=O)O)CCC(=O)O)C)C(=C3CC)C)C.[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36N4O4Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

671.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40680-45-3 | |

| Record name | Pd(II) Mesoporphyrin IX | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Pd(II) Mesoporphyrin IX

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Palladium(II) Mesoporphyrin IX, a metalloporphyrin of significant interest in various scientific fields, including drug development, photodynamic therapy, and materials science. This document details the experimental protocols for its preparation and outlines the key analytical techniques used for its characterization, presenting quantitative data in a clear and accessible format.

Introduction

Mesoporphyrin IX is a naturally derived porphyrin, and its palladium(II) complex exhibits unique photophysical and chemical properties. The insertion of a palladium ion into the porphyrin core significantly influences its electronic structure, leading to applications in areas such as oxygen sensing, photon upconversion, and as a photosensitizer in photodynamic therapy (PDT).[1] Understanding the precise methods for its synthesis and the detailed characterization of its properties is crucial for its effective application and for the development of novel therapeutic and diagnostic agents.

Synthesis of Pd(II) Mesoporphyrin IX

The synthesis of this compound involves the insertion of a palladium(II) ion into the central core of the Mesoporphyrin IX macrocycle. While specific literature detailing the synthesis of this exact compound is not abundant, a general and reliable method for the metallation of porphyrins can be adapted. The following protocol is based on established methods for the synthesis of metalloporphyrins.

Experimental Protocol: Palladium Insertion into Mesoporphyrin IX

This procedure is adapted from general methods for metallating porphyrins. The dimethyl ester of Mesoporphyrin IX is often used to improve solubility in organic solvents.

Materials:

-

Mesoporphyrin IX dimethyl ester

-

Palladium(II) chloride (PdCl₂) or Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Dimethylformamide (DMF) or Acetonitrile

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolution: Dissolve Mesoporphyrin IX dimethyl ester in a suitable solvent such as chloroform or DMF in a round-bottom flask.

-

Addition of Palladium Salt: Add an excess of a palladium(II) salt, such as palladium(II) chloride or palladium(II) acetate, to the solution. The excess of the metal salt drives the reaction to completion.

-

Reaction: Reflux the mixture with stirring. The reaction progress can be monitored by UV-Vis spectroscopy. The characteristic four Q-bands of the free-base porphyrin will be replaced by a two-band spectrum typical of a metalloporphyrin. A distinct color change is also an indicator of metallation.

-

Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature. If DMF was used as the solvent, it can be removed under reduced pressure.

-

Extraction: Dilute the residue with chloroform or dichloromethane and wash it with a saturated sodium bicarbonate solution and then with water to remove unreacted metal salts and any acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Purification: Purify the crude this compound dimethyl ester by column chromatography on silica gel, using a solvent system such as a chloroform/methanol gradient.

-

Final Product: Collect the fractions containing the desired product and evaporate the solvent to yield the purified this compound dimethyl ester as a solid.

Synthesis Workflow Diagram

References

A Technical Guide to the Photophysical Properties of Palladium Mesoporphyrins

For Researchers, Scientists, and Drug Development Professionals

Palladium (II) mesoporphyrins are a class of synthetic tetrapyrrole macrocycles that have garnered significant attention in various scientific and biomedical fields. The incorporation of a heavy palladium ion into the porphyrin core profoundly influences the molecule's electronic properties, leading to distinct photophysical characteristics. These properties, particularly their efficient generation of triplet excited states and subsequent production of singlet oxygen, make them highly valuable for applications such as photodynamic therapy (PDT), oxygen sensing, and photocatalysis. This technical guide provides an in-depth overview of the core photophysical properties of palladium mesoporphyrins, detailed experimental protocols for their characterization, and a summary of relevant quantitative data.

Core Photophysical Principles

The photophysical behavior of palladium mesoporphyrins is governed by the transitions between electronic energy states, as depicted by a Jablonski diagram. Upon absorption of a photon, the molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁ or S₂). Due to the "heavy atom effect" induced by the palladium ion, the rate of intersystem crossing (ISC) to the triplet state (T₁) is significantly enhanced. This process is highly efficient, often approaching unity, meaning that almost all absorbed photons result in the formation of a triplet state.

Because radiative decay from the triplet state back to the ground state (phosphorescence) is spin-forbidden, the triplet state has a relatively long lifetime. This long-lived triplet state can then transfer its energy to molecular oxygen (³O₂), which is naturally in a triplet ground state, to generate highly reactive singlet oxygen (¹O₂). This singlet oxygen is a potent oxidizing agent and is the primary cytotoxic species in photodynamic therapy.

The key photophysical parameters that define the utility of palladium mesoporphyrins are:

-

Absorption Maxima (λ_abs_): The wavelengths at which the porphyrin absorbs light most strongly, typically characterized by an intense Soret band (around 400 nm) and weaker Q-bands in the visible region.

-

Emission Maxima (λ_em_): The wavelength at which the molecule emits light via phosphorescence.

-

Phosphorescence Quantum Yield (Φ_p_): The efficiency of the phosphorescence process, defined as the ratio of photons emitted as phosphorescence to the number of photons absorbed.

-

Triplet Lifetime (τ_T_): The average time the molecule spends in the excited triplet state before decaying.

-

Singlet Oxygen Quantum Yield (Φ_Δ_): The efficiency of generating singlet oxygen, defined as the number of singlet oxygen molecules produced per photon absorbed by the porphyrin.

Quantitative Photophysical Data

The following table summarizes key photophysical data for various palladium porphyrins. It is important to note that these properties are sensitive to the specific meso-substituents and the solvent environment.

| Compound | Solvent | Soret Band (λ_max_, nm) | Q-Bands (λ_max_, nm) | Phosphorescence (λ_em_, nm) | Phosphorescence Quantum Yield (Φ_p_) | Triplet Lifetime (τ_T_, µs) | Singlet Oxygen Quantum Yield (Φ_Δ_) | Reference |

| Pd(II) Mesoporphyrin IX | - | Data not explicitly found in searches | Data not explicitly found in searches | Data not explicitly found in searches | Data not explicitly found in searches | Data not explicitly found in searches | Data not explicitly found in searches | [1] |

| Pd(II) meso-tetraphenylporphyrin (PdTPP) | Toluene | ~418 | ~525, ~555 | ~670 | ~0.09 | ~200 | High | [2][3] |

| Pd(II) octaethylporphyrin (PdOEP) | Toluene | ~400 | ~515, ~548 | ~665 | ~0.13 | ~300 | ~0.6-0.8 | [4] |

| Pd(II) meso-(diethoxyphosphoryl)porphyrins | Toluene | ~415-420 | ~525-530, ~555-560 | ~670-770 | 0.034 - 0.058 | 633 - 858 | Not Reported | [5] |

Note: Data for this compound was not specifically available in the searched literature. The data presented is for structurally related and commonly studied palladium porphyrins to provide a comparative context.

Key Experimental Protocols

Accurate characterization of the photophysical properties of palladium mesoporphyrins is crucial for their application. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (Soret and Q-bands) and molar extinction coefficients.

Methodology:

-

Sample Preparation: Prepare a stock solution of the palladium mesoporphyrin in a suitable spectroscopic grade solvent (e.g., toluene, DMF, or dichloromethane) at a known concentration (typically 10⁻⁵ to 10⁻⁶ M).[6]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a 1 cm path length quartz cuvette with the solvent to record a baseline.

-

Fill a matched cuvette with the sample solution.

-

Scan the absorbance from approximately 350 nm to 700 nm.[6]

-

The intense peak around 400 nm is the Soret band, and the weaker peaks in the 500-600 nm range are the Q-bands.[7]

-

-

Data Analysis: The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at the peak maximum, c is the concentration in mol/L, and l is the path length in cm.

Phosphorescence Spectroscopy

Objective: To determine the phosphorescence emission maximum, quantum yield, and lifetime.

Methodology:

-

Sample Preparation: Prepare a dilute solution (absorbance < 0.1 at the excitation wavelength) in a suitable solvent. The solution must be thoroughly deoxygenated to prevent quenching of the triplet state. This is typically achieved by bubbling with an inert gas (e.g., argon or nitrogen) for at least 20-30 minutes or by multiple freeze-pump-thaw cycles.[8]

-

Instrumentation: A spectrofluorometer equipped with a pulsed light source (e.g., xenon flash lamp or laser) and a time-gated detector is required.

-

Measurement:

-

Emission Spectrum: Excite the sample at the Soret band or one of the Q-bands. Scan the emission at longer wavelengths (typically 600-800 nm).

-

Quantum Yield (Φ_p_): Measure the integrated phosphorescence intensity of the sample relative to a known phosphorescence standard (e.g., Pt(II) octaethylporphyrin in deoxygenated toluene). The quantum yield is calculated using the following equation: Φ_p,sample_ = Φ_p,std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (n_sample_² / n_std_²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Lifetime (τ_T_): Using a time-resolved setup, measure the decay of the phosphorescence intensity over time after the excitation pulse. The decay curve is typically fitted to a single exponential function to determine the lifetime.

-

Singlet Oxygen Quantum Yield (Φ_Δ_) Determination

Objective: To quantify the efficiency of singlet oxygen generation.

Methodology (Indirect Method using a Chemical Trap):

-

Principle: This method uses a chemical trap, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), which reacts irreversibly with singlet oxygen, leading to a decrease in its absorption.[9]

-

Sample Preparation: Prepare a solution containing the palladium mesoporphyrin and DPBF in an air-saturated solvent. A reference photosensitizer with a known Φ_Δ_ (e.g., methylene (B1212753) blue or Rose Bengal) is also prepared under identical conditions.[10] The concentration of the photosensitizer should be adjusted to have a similar absorbance at the irradiation wavelength as the reference.

-

Procedure:

-

Measure the initial absorption spectrum of the solution, focusing on the DPBF absorption peak (~415 nm).

-

Irradiate the solution with monochromatic light at a wavelength where only the photosensitizer absorbs.

-

Periodically record the absorption spectrum and monitor the decrease in the DPBF absorbance.

-

The rate of DPBF decomposition is proportional to the rate of singlet oxygen generation.

-

-

Data Analysis: The singlet oxygen quantum yield is calculated using the following formula: Φ_Δ,sample_ = Φ_Δ,ref_ * (k_sample_ / k_ref_) * (I_abs,ref_ / I_abs,sample_) where k is the rate of DPBF decomposition (obtained from the slope of absorbance vs. time) and I_abs_ is the rate of light absorption by the photosensitizer.[10]

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Jablonski diagram for a palladium mesoporphyrin.

References

- 1. This compound | [frontierspecialtychemicals.com]

- 2. Porphyrin as a versatile visible-light-activatable organic/metal hybrid photoremovable protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. An Undergraduate Experiment Using Microwave-Assisted Synthesis of First Raw Metalloporphyrins: Characterizations and Spectroscopic Study [pubs.sciepub.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. par.nsf.gov [par.nsf.gov]

Pd(II) Mesoporphyrin IX: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Overview of the Chemical Structure, Properties, and Applications of a Versatile Photosensitizer and Phosphorescent Probe.

Introduction

Palladium (II) Mesoporphyrin IX is a metalloporphyrin complex that has garnered significant interest within the scientific community, particularly in the fields of biomedical research and materials science. Its unique photophysical properties, characterized by strong phosphorescence and efficient generation of reactive oxygen species, make it a valuable tool for a range of applications, including photodynamic therapy (PDT) and oxygen sensing. This technical guide provides a comprehensive overview of the chemical structure, key properties, and experimental protocols related to Pd(II) Mesoporphyrin IX, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure

This compound consists of a porphyrin macrocycle, specifically mesoporphyrin IX, with a centrally chelated palladium (II) ion. The mesoporphyrin IX ligand is characterized by four methyl, two ethyl, and two propionic acid side chains attached to the pyrrole (B145914) rings. The palladium ion is coordinated to the four nitrogen atoms within the porphyrin core.

Physicochemical and Photophysical Properties

The defining characteristics of this compound are summarized in the tables below. These properties are fundamental to its utility in various scientific applications.

| Identifier | Value |

| Chemical Formula | C₃₄H₃₆N₄O₄Pd |

| Molecular Weight | 671.09 g/mol [1][2] |

| CAS Number | 40680-45-3[1][2] |

| Appearance | Crystalline solid |

| Solubility | Soluble in organic solvents such as chloroform (B151607) and dimethylformamide (DMF) |

| Storage | Store at room temperature, protected from light[1] |

| Photophysical Property | Value | Solvent |

| Absorption Maxima (Soret Band) | ~395-400 nm | Chloroform |

| Absorption Maxima (Q-Bands) | ~514 nm, ~548 nm | Chloroform |

| Phosphorescence Emission Maximum | Not explicitly found in search results | - |

| Phosphorescence Quantum Yield | Not explicitly found in search results | - |

| Phosphorescence Lifetime | Not explicitly found in search results | - |

Note: Specific quantitative values for phosphorescence emission, quantum yield, and lifetime for this compound were not explicitly available in the searched literature. The provided absorption data is for a derivative and should be considered approximate for the parent compound.

Key Applications and Mechanisms of Action

Photodynamic Therapy (PDT)

This compound functions as a photosensitizer in photodynamic therapy. The underlying mechanism involves the generation of cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), upon activation by light of a specific wavelength.

Mechanism of Action in PDT:

-

Administration and Localization: The photosensitizer is administered and preferentially accumulates in target tissues, such as tumors.

-

Photoexcitation: The target area is irradiated with light corresponding to the absorption spectrum of the photosensitizer. This excites the this compound from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The molecule then undergoes intersystem crossing to a longer-lived triplet state (T₁).

-

Energy Transfer and ROS Generation: The excited triplet state of the photosensitizer can transfer its energy to molecular oxygen (³O₂), which is abundant in biological tissues, converting it to the highly reactive singlet oxygen (¹O₂).

-

Cellular Damage and Apoptosis: Singlet oxygen is a potent oxidizing agent that can damage cellular components, including lipids, proteins, and nucleic acids. This widespread cellular damage triggers apoptotic cell death pathways, leading to the destruction of the targeted tissue.

Oxygen Sensing

The strong phosphorescence of this compound and its quenching by molecular oxygen form the basis of its application in optical oxygen sensing. The mechanism relies on the principle that the phosphorescence intensity and lifetime of the probe are inversely proportional to the concentration of oxygen.

Principle of Phosphorescence Quenching:

In the absence of oxygen, the excited triplet state of this compound decays back to the ground state via phosphorescence, emitting light. When oxygen is present, it can collide with the excited porphyrin molecule and accept the energy, causing the porphyrin to return to its ground state without emitting a photon (a non-radiative process). This quenching of phosphorescence can be measured to determine the oxygen concentration. The relationship is often described by the Stern-Volmer equation.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of this compound. The following sections provide generalized methodologies based on common practices for metalloporphyrins.

Synthesis of this compound

This protocol describes a general method for the insertion of palladium into the mesoporphyrin IX macrocycle.

Materials:

-

Mesoporphyrin IX

-

Palladium(II) chloride (PdCl₂) or Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

High-boiling point solvent (e.g., dimethylformamide (DMF) or glacial acetic acid)

-

Sodium acetate (if using PdCl₂)

-

Chloroform or dichloromethane (B109758)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve Mesoporphyrin IX in the chosen solvent in a round-bottom flask.

-

Add an excess of the palladium salt (and sodium acetate if using PdCl₂).

-

Reflux the mixture with stirring for several hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the shift in the Soret and Q-bands, or by thin-layer chromatography (TLC).

-

Once the reaction is complete (indicated by the disappearance of the free-base porphyrin spectrum), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in chloroform or dichloromethane and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

-

Purify the product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol (B129727) in chloroform).

-

Collect the fraction containing the this compound and evaporate the solvent to yield the purified product.

In Vitro Photodynamic Therapy Protocol

This protocol outlines a general procedure for assessing the phototoxicity of this compound against a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

This compound stock solution (dissolved in a biocompatible solvent like DMSO and diluted in culture medium)

-

Light source with a wavelength corresponding to an absorption band of the photosensitizer (e.g., ~400 nm or one of the Q-bands)

-

Cell viability assay kit (e.g., MTT, XTT)

-

96-well plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Photosensitizer Incubation: Remove the culture medium and add fresh medium containing various concentrations of this compound. Incubate for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake. Include control wells with no photosensitizer.

-

Washing: After incubation, remove the medium containing the photosensitizer and wash the cells with phosphate-buffered saline (PBS) to remove any extracellular compound.

-

Irradiation: Add fresh culture medium to the wells and expose the plate to the light source for a specific duration to deliver a defined light dose (J/cm²). Keep a set of "dark control" plates (incubated with the photosensitizer but not irradiated) to assess dark toxicity.

-

Post-Irradiation Incubation: Return the plates to the incubator for a further 24-48 hours.

-

Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions to determine the percentage of viable cells in each treatment group.

-

Data Analysis: Calculate the cell viability relative to the untreated control and plot dose-response curves to determine the phototoxicity of this compound.

Fabrication of an Optical Oxygen Sensor Film

This protocol describes the preparation of a phosphorescence-based oxygen sensing film.

Materials:

-

This compound

-

Oxygen-permeable polymer matrix (e.g., polystyrene, silicone)

-

Solvent for the polymer and porphyrin (e.g., toluene, chloroform)

-

Transparent support (e.g., glass slide, polyester (B1180765) film)

-

Spin-coater or casting knife

Procedure:

-

Preparation of the Sensing Cocktail: Dissolve the polymer and this compound in the chosen solvent to create a homogeneous solution. The concentration of the porphyrin will depend on the desired sensor sensitivity and film thickness.

-

Film Deposition: Deposit a thin layer of the sensing cocktail onto the transparent support using a spin-coater or a casting knife.

-

Drying: Allow the solvent to evaporate completely in a dust-free environment, leaving a thin, solid sensor film. The film may require gentle heating to ensure complete solvent removal.

-

Calibration:

-

Place the sensor film in a chamber with a controlled atmosphere.

-

Expose the film to a series of gas mixtures with known oxygen concentrations (from 0% to 100% oxygen).

-

For each oxygen concentration, illuminate the film with an excitation light source and measure the phosphorescence intensity or lifetime using a suitable detector (e.g., a spectrometer or a photomultiplier tube with appropriate filters).

-

Plot the ratio of the phosphorescence in the absence of oxygen (I₀) to the phosphorescence at a given oxygen concentration (I) against the oxygen concentration to generate a Stern-Volmer calibration curve.

-

Conclusion

This compound is a robust and versatile molecule with significant potential in both biomedical research and the development of advanced materials. Its strong phosphorescence and efficient photosensitizing properties make it an excellent candidate for applications in photodynamic therapy and optical oxygen sensing. The experimental protocols provided in this guide offer a foundation for researchers to explore and harness the capabilities of this promising metalloporphyrin. Further research to fully quantify its photophysical parameters and to develop targeted delivery systems will undoubtedly expand its utility in the future.

References

A Technical Guide to the Discovery and History of Palladium Porphyrins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium porphyrins are a class of synthetic metalloporphyrins that have garnered significant interest across various scientific disciplines, including chemistry, materials science, and medicine. Their unique photophysical properties, characterized by high intersystem crossing yields and long-lived triplet states, have made them invaluable as photosensitizers, luminescent probes, and catalysts. This technical guide provides an in-depth exploration of the discovery and historical development of palladium porphyrins, detailing the seminal synthetic methods, key experimental protocols, and the evolution of our understanding of their fundamental properties.

The Genesis of Porphyrin and Palladium Chemistry

The story of palladium porphyrins begins with the independent discoveries of its two core components: the porphyrin macrocycle and the element palladium.

The synthesis of the parent porphyrin macrocycle, tetraphenylporphyrin (B126558) (H₂TPP), was first achieved in 1935 by Paul Rothemund. His method involved the condensation of pyrrole (B145914) and benzaldehyde (B42025) in a sealed bomb at 150°C for 24 hours.[1] This pioneering work laid the foundation for synthetic porphyrin chemistry. A significant improvement to this method was later introduced by Adler and Longo, who developed a more practical approach by refluxing the reactants in propionic acid open to the air, albeit with modest yields.[1][2]

Palladium, a rare and lustrous silvery-white metal, was discovered in 1803 by William Hyde Wollaston.

The Dawn of Palladium Porphyrins: First Synthesis and Characterization

The first documented synthesis and spectral characterization of a palladium porphyrin occurred in the mid-20th century. In a landmark 1951 paper published in the Journal of the American Chemical Society, G. D. Dorough, J. R. Miller, and F. M. Huennekens reported the spectra of various metallo-derivatives of α,β,γ,δ-tetraphenylporphine, including the palladium(II) complex (PdTPP).[3][4][5] This seminal work marked the official entry of palladium porphyrins into the scientific literature and provided the first quantitative data on their electronic absorption properties.

Early Synthetic Protocols for Palladium Insertion

The initial methods for incorporating palladium into the porphyrin core were relatively straightforward, typically involving the reaction of a free-base porphyrin with a palladium(II) salt in a high-boiling point solvent.

This protocol is based on the general methods for metalloporphyrin synthesis described in the early literature.

Materials:

-

α,β,γ,δ-Tetraphenylporphine (H₂TPP)

-

Palladium(II) chloride (PdCl₂)

-

Pyridine (B92270) (anhydrous)

-

Benzene (B151609) (anhydrous)

Procedure:

-

A solution of α,β,γ,δ-tetraphenylporphine in benzene is prepared.

-

A solution of palladium(II) chloride in pyridine is prepared separately.

-

The palladium(II) chloride solution is added to the porphyrin solution.

-

The reaction mixture is refluxed for an extended period, typically several hours, to ensure complete metal insertion.

-

The progress of the reaction is monitored by observing the changes in the visible absorption spectrum. The four characteristic Q-bands of the free-base porphyrin collapse into two bands upon metallation.

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude palladium(II) tetraphenylporphyrin is purified by recrystallization from a suitable solvent system, such as chloroform-methanol.

Quantitative Photophysical Data from Early Studies

The 1951 paper by Dorough, Miller, and Huennekens provided the first quantitative insights into the electronic structure of palladium porphyrins. The absorption spectra they reported laid the groundwork for understanding the influence of the central metal ion on the π-electron system of the porphyrin macrocycle.

| Compound | Solvent | Soret Band (λ_max, nm) | Q-Bands (λ_max, nm) | Reference |

| Palladium(II) Tetraphenylporphyrin | Pyridine | 416 | 524, 555 | [3][4][5] |

Evolution of Synthetic Methodologies

While the early methods for palladium insertion were effective, they often required harsh reaction conditions and long reaction times. Over the decades, significant advancements in synthetic organic chemistry have led to the development of more efficient and versatile methods for preparing palladium porphyrins.

Modern Palladium Insertion Techniques

Modern protocols for palladium insertion often utilize milder conditions and a wider range of palladium precursors. A common and efficient method involves the use of palladium(II) acetate (B1210297) in a chlorinated solvent at room temperature or with gentle heating.

Materials:

-

Free-base porphyrin

-

Palladium(II) acetate (Pd(OAc)₂)

-

Chloroform (B151607) (CHCl₃) or Dichloromethane (CH₂Cl₂)

-

Methanol (B129727) (MeOH)

Procedure:

-

The free-base porphyrin is dissolved in chloroform or dichloromethane.

-

A solution of palladium(II) acetate in methanol is added to the porphyrin solution.

-

The reaction mixture is stirred at room temperature or gently refluxed for a period ranging from 30 minutes to a few hours.

-

The reaction is monitored by UV-vis spectroscopy until the disappearance of the free-base porphyrin absorption bands.

-

The solvent is removed in vacuo.

-

The residue is purified by column chromatography on silica (B1680970) gel to afford the pure palladium(II) porphyrin.

Palladium-Catalyzed Functionalization of Porphyrins

A paradigm shift in porphyrin chemistry came with the application of palladium-catalyzed cross-coupling reactions. These powerful synthetic tools have enabled the precise and efficient functionalization of the porphyrin macrocycle at both the meso- and β-positions, opening up avenues for the creation of complex porphyrin architectures with tailored properties. Widely used reactions include the Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings.

Logical Relationship of Porphyrin Synthesis Methods

The synthesis of functionalized palladium porphyrins can be visualized as a multi-stage process, starting from the fundamental building blocks.

Caption: Workflow for the synthesis of functionalized palladium porphyrins.

Signaling Pathways and Applications

The unique photophysical properties of palladium porphyrins, particularly their efficient generation of singlet oxygen upon photoexcitation, have made them key players in photodynamic therapy (PDT).

Caption: Simplified signaling pathway of palladium porphyrin-mediated PDT.

Conclusion

The journey of palladium porphyrins, from their initial discovery and characterization in the mid-20th century to their current status as highly versatile molecules, is a testament to the continuous evolution of synthetic chemistry. The foundational work of early pioneers laid the groundwork for the development of sophisticated synthetic methodologies that now allow for the creation of intricate palladium porphyrin architectures with precisely tuned properties. As research in this field continues to expand, the applications of palladium porphyrins in medicine, materials science, and catalysis are poised for even greater advancements.

References

- 1. Rothemund reaction - Wikipedia [en.wikipedia.org]

- 2. chemijournal.com [chemijournal.com]

- 3. Development of AB3-Type Novel Phthalocyanine and Porphyrin Photosensitizers Conjugated with Triphenylphosphonium for Higher Photodynamic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photophysical and Bactericidal Properties of Pyridinium and Imidazolium Porphyrins for Photodynamic Antimicrobial Chemotherapy [mdpi.com]

- 5. Spectra of the Metallo-derivatives of α,β,γ,δ-Tetraphenylporphine | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Core Principles of Pd(II) Mesoporphyrin IX Phosphorescence

Abstract

Palladium(II) Mesoporphyrin IX is a metalloporphyrin that exhibits strong, long-lived phosphorescence at room temperature, a property that makes it an invaluable tool for researchers, scientists, and drug development professionals. Its unique photophysical characteristics stem from the heavy-atom effect of the central palladium ion, which dramatically influences the fate of its electronically excited states. This technical guide provides an in-depth exploration of the fundamental principles governing the phosphorescence of Pd(II) Mesoporphyrin IX, including the underlying photophysical processes, key quantitative parameters, and the critical influence of molecular oxygen. Detailed experimental methodologies and workflow visualizations are provided to offer a comprehensive resource for professionals utilizing this powerful phosphorescent probe in applications ranging from oxygen sensing to photodynamic therapy.

The Photophysical Basis of Phosphorescence

The phenomenon of phosphorescence in this compound is best understood through the framework of electronic state transitions, as illustrated by the Jablonski diagram. This process involves the absorption of light, transitions between different electronic energy states, and the eventual emission of light from a long-lived triplet excited state.

The Jablonski Diagram: A Visual Guide to Molecular Excitation and Relaxation

A Jablonski diagram illustrates the electronic and vibrational states of a molecule and the transitions between them.[1] When a molecule like this compound absorbs a photon of light, an electron is promoted from its ground state (S₀) to a higher energy singlet excited state (S₁ or S₂).[2][3] The molecule then rapidly loses excess vibrational energy through non-radiative processes, relaxing to the lowest vibrational level of the S₁ state.[3]

From the S₁ state, there are several possible relaxation pathways:

-

Fluorescence: A rapid, spin-allowed radiative transition back to the S₀ ground state. For most porphyrins, this is a dominant pathway.[3][4]

-

Internal Conversion (IC): A non-radiative decay back to the S₀ state.[3][5]

-

Intersystem Crossing (ISC): A spin-forbidden, non-radiative transition from the singlet excited state (S₁) to a triplet excited state (T₁).[3][5]

Once in the T₁ state, the molecule can return to the S₀ ground state via phosphorescence , a slow, spin-forbidden radiative transition.[5] Because the T₁ → S₀ transition is "forbidden" by quantum mechanical selection rules, the triplet state has a significantly longer lifetime (microseconds to milliseconds) compared to the singlet state (nanoseconds).[3][6]

Figure 1: Jablonski diagram for this compound.

The Role of the Palladium(II) Ion: The Heavy-Atom Effect

The defining characteristic of palladium(II) porphyrins is the extremely high efficiency of the intersystem crossing (ISC) process.[7] This is due to the "internal heavy-atom effect."[8] The central palladium atom, being a heavy transition metal, enhances spin-orbit coupling.[8][9] This interaction facilitates the mixing of singlet and triplet electronic states, effectively relaxing the "spin-forbidden" nature of the S₁ → T₁ transition.[8]

As a result, upon excitation, the S₁ state of this compound is almost quantitatively converted to the T₁ state.[10] The quantum yield of intersystem crossing (Φ_ISC) approaches unity, while the fluorescence quantum yield (Φ_Fl) is consequently very low, typically around 10⁻⁴.[7] This efficient population of the long-lived triplet state is the primary reason for the intense phosphorescence observed from these molecules.

Core Photophysical Properties of Pd(II) Porphyrins

The utility of this compound as a phosphorescent probe is defined by a set of key quantitative parameters. While specific values can vary slightly with the solvent and local environment, the data presented in Table 1 are representative for palladium porphyrins.

| Property | Symbol | Typical Value | Reference |

| Soret Band Absorption | λ_abs (Soret) | ~400 - 420 nm | [7] |

| Q-Band Absorption | λ_abs (Q-bands) | ~500 - 550 nm | [7] |

| Phosphorescence Emission | λ_em (Phos) | ~660 - 700 nm | [11] |

| Fluorescence Quantum Yield | Φ_Fl | ~10⁻⁴ | [7] |

| Intersystem Crossing Yield | Φ_ISC | ~1.0 | [7][10] |

| Phosphorescence Lifetime (deoxygenated) | τ₀ | 100 - 800 µs | [12][13] |

Table 1: Summary of key photophysical properties for palladium(II) porphyrin derivatives.

Factors Influencing Phosphorescence

The most significant external factor affecting the phosphorescence of this compound is the presence of molecular oxygen. This interaction forms the basis of its primary application.

Quenching by Molecular Oxygen

The triplet excited state of this compound is highly susceptible to quenching by ground-state molecular oxygen (³O₂), which is itself a triplet species.[14][15] This process occurs via a collisional energy transfer mechanism:

¹[Pd-P] + ³O₂ → ³[Pd-P] + ¹O₂**

Here, the excited triplet porphyrin (¹[Pd-P]) transfers its energy to ground-state oxygen, returning the porphyrin to its ground state (³[Pd-P]) without emitting a photon and generating highly reactive singlet oxygen (¹O₂).[14] This efficient quenching leads to a decrease in both the intensity and the lifetime of the phosphorescence.[15]

This relationship is described by the Stern-Volmer equation:

I₀/I = τ₀/τ = 1 + K_SV[O₂]

where:

-

I₀ and τ₀ are the phosphorescence intensity and lifetime in the absence of oxygen.

-

I and τ are the phosphorescence intensity and lifetime in the presence of oxygen.

-

[O₂] is the concentration of oxygen.

-

K_SV is the Stern-Volmer quenching constant, a measure of the sensitivity of the probe to oxygen.[11]

Figure 2: Mechanism of phosphorescence quenching by molecular oxygen.

Key Applications

The unique photophysical properties of this compound underpin its use in several critical scientific applications.

-

Oxygen Sensing: Due to the direct relationship between oxygen concentration and phosphorescence lifetime/intensity, this compound is one of the most widely used probes for measuring oxygen levels.[14][16] This is applied in diverse fields, including monitoring cellular respiration, tissue hypoxia in cancer research, and measuring oxygen permeability in materials.[15]

-

Photodynamic Therapy (PDT): The high efficiency of singlet oxygen generation makes palladium porphyrins potent photosensitizers for PDT.[7][14] When localized in tumor tissue and irradiated with light, they produce cytotoxic singlet oxygen, leading to targeted cell death.

Experimental Methodologies

Accurate characterization of phosphorescence requires specific instrumentation and protocols.

Measurement of Phosphorescence Lifetime

The measurement of the long-lived phosphorescence decay requires time-resolved techniques.

Objective: To measure the phosphorescence decay curve of this compound and determine its lifetime (τ).

Instrumentation:

-

Pulsed Light Source: A pulsed laser (e.g., diode laser) or a xenon flash lamp to excite the sample.[17][18]

-

Sample Chamber: A cuvette holder, often equipped for temperature control and purging with inert gas (N₂ or Ar) to remove oxygen.

-

Emission Monochromator: To select the desired phosphorescence wavelength.

-

Detector: A sensitive, high-speed detector such as a photomultiplier tube (PMT).[17]

-

Data Acquisition Electronics: A system for recording the signal over time. For long lifetimes, Multichannel Scaling (MCS) is often preferred over Time-Correlated Single Photon Counting (TCSPC) because it can count multiple photons per excitation pulse, speeding up acquisition.[6]

Protocol:

-

Sample Preparation: Dissolve this compound in an appropriate solvent (e.g., toluene, DMF) in a quartz cuvette. The concentration should be low enough to avoid self-quenching.

-

Deoxygenation: Purge the sample with a steady stream of inert gas (N₂ or Ar) for at least 15-20 minutes to remove dissolved oxygen for the τ₀ measurement.

-

Instrument Setup:

-

Set the excitation source to a wavelength strongly absorbed by the porphyrin (e.g., ~410 nm or ~520 nm).

-

Set the emission monochromator to the peak of the phosphorescence emission (e.g., ~670 nm).

-

Configure the MCS electronics for a time range appropriate for the expected lifetime (e.g., several milliseconds).

-

-

Data Acquisition:

-

Excite the sample with the pulsed source.

-

The MCS system records the number of photons arriving at the detector in discrete time bins following each excitation pulse.

-

Average the signal over thousands of pulses to build a high-quality decay curve (histogram of photon counts vs. time).[6]

-

-

Data Analysis:

-

Fit the acquired decay curve to an exponential function (e.g., I(t) = A * exp(-t/τ)) using appropriate software.

-

The parameter τ from the fit represents the phosphorescence lifetime.

-

Figure 3: Workflow for phosphorescence lifetime measurement.

Determination of the Stern-Volmer Constant (K_SV)

Objective: To quantify the oxygen sensitivity of this compound.

Protocol:

-

Measure the phosphorescence lifetime in a fully deoxygenated sample (τ₀) as described in section 6.1.

-

Introduce known, precise concentrations of oxygen into the sample. This is typically achieved using a system of mass flow controllers to mix inert gas with oxygen-containing gas, which is then bubbled through the sample until equilibrium is reached.

-

Measure the phosphorescence lifetime (τ) at each distinct oxygen concentration.

-

Plot the ratio τ₀/τ as a function of oxygen concentration [O₂].

-

Perform a linear regression on the resulting data. According to the Stern-Volmer equation, the slope of this line is the quenching constant, K_SV.

Conclusion

The phosphorescence of this compound is a direct consequence of the heavy-atom effect, which promotes highly efficient intersystem crossing to populate a long-lived triplet excited state. This fundamental principle results in strong, room-temperature phosphorescence that is exquisitely sensitive to the presence of molecular oxygen. A thorough understanding of these core concepts, coupled with robust experimental methodologies, enables researchers and developers to fully leverage the capabilities of this versatile molecule for advanced sensing and therapeutic applications.

References

- 1. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. profiles.shsu.edu [profiles.shsu.edu]

- 4. ossila.com [ossila.com]

- 5. purechemistry.org [purechemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. worldscientific.com [worldscientific.com]

- 8. Luminescence and Palladium: The Odd Couple - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and photophysical properties of meso-substituted bisporphyrins: comparative study of phosphorescence quenching for dioxygen sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Highly luminescent palladium(ii) complexes with sub-millisecond blue to green phosphorescent excited states. Photocatalysis and highly efficient PSF-OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Emerging applications of porphyrins in photomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. digitalcommons.assumption.edu [digitalcommons.assumption.edu]

- 17. edinst.com [edinst.com]

- 18. horiba.com [horiba.com]

A Technical Guide to Pd(II) Mesoporphyrin IX: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on Palladium(II) Mesoporphyrin IX, a key compound in various research and development fields. This document outlines its fundamental physicochemical properties and details a common experimental application, providing a protocol for the fabrication of an optical oxygen sensor.

Core Compound Data

The fundamental identifiers and properties of Pd(II) Mesoporphyrin IX are summarized below. This data is critical for material sourcing, experimental design, and regulatory documentation.

| Parameter | Value |

| CAS Number | 40680-45-3[1][2][3][4][5] |

| Molecular Formula | C₃₄H₃₆N₄O₄Pd[1][2][4] |

| Molecular Weight | 671.09 g/mol [1][3][4] |

Experimental Protocol: Fabrication of an Optical Oxygen Sensing Film

This compound is widely utilized as a phosphorescent indicator dye in the development of optical oxygen sensors.[2] The underlying principle involves the quenching of the porphyrin's phosphorescence by molecular oxygen. This section provides a detailed methodology for the preparation of a this compound-based oxygen sensing film by immobilizing the dye within a polymer matrix, a common technique in the field.

Objective: To fabricate a thin film capable of detecting oxygen concentrations based on luminescence quenching.

Materials and Reagents:

-

This compound

-

Polystyrene (PS) (Avg. Mol. Wt. ~280,000)

-

Toluene (B28343) (Anhydrous)

-

Glass microscope slides or quartz substrates

-

Nitrogen gas (for creating an oxygen-free environment)

-

Oxygen gas (for calibration)

Equipment:

-

Analytical balance

-

Sonicator

-

Spin coater

-

Hot plate

-

Luminescence spectrometer or a dedicated oxygen sensing measurement setup with an appropriate excitation source (e.g., 405 nm LED) and detector.

-

Gas mixing chamber

Procedure:

-

Preparation of the Sensing "Cocktail":

-

Prepare a 1% (w/v) solution of polystyrene in toluene. For example, dissolve 100 mg of polystyrene in 10 mL of toluene. This process can be expedited by gentle heating and sonication until the polymer is fully dissolved.

-

Prepare a stock solution of this compound in toluene (e.g., 1 mg/mL).

-

Add the this compound stock solution to the polystyrene solution to achieve a final dye concentration of approximately 0.1-0.5% relative to the polymer weight. The optimal concentration may require empirical determination.

-

Mix the final solution thoroughly using a vortex mixer or sonicator to ensure a homogenous dispersion of the dye within the polymer solution.

-

-

Substrate Preparation:

-

Clean the glass or quartz substrates thoroughly. This can be achieved by sonicating in a sequence of deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

-

Dry the substrates completely using a stream of nitrogen gas and/or by baking on a hot plate at 110°C for 10 minutes.

-

-

Film Deposition:

-

Place a cleaned substrate onto the chuck of the spin coater.

-

Dispense a small amount of the sensing cocktail onto the center of the substrate.

-

Spin coat the solution to create a thin, uniform film. A typical two-step program might be: 500 rpm for 10 seconds (for spreading) followed by 2000 rpm for 40 seconds (for thinning). The final thickness is dependent on the solution viscosity and spin speed.

-

Carefully remove the coated substrate and place it on a hot plate at a low temperature (e.g., 50-60°C) for 1 hour to gently evaporate the solvent.

-

-

Sensor Calibration:

-

Place the fabricated sensing film inside a gas chamber connected to a measurement system.

-

Purge the chamber with pure nitrogen gas to obtain a baseline phosphorescence intensity reading in an oxygen-free environment (I₀).

-

Introduce known concentrations of oxygen into the chamber and record the corresponding phosphorescence intensity (I).

-

The relationship between oxygen concentration and phosphorescence quenching is typically described by the Stern-Volmer equation: I₀/I = 1 + Ksv[O₂], where Ksv is the Stern-Volmer quenching constant.

-

Visualizations

Diagram of Experimental Workflow

The following diagram illustrates the key steps in the fabrication of the this compound-based optical oxygen sensing film.

Workflow for Oxygen Sensor Fabrication.

References

Solubility of Palladium(II) Mesoporphyrin IX: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Palladium(II) Mesoporphyrin IX in common laboratory solvents. Given the critical role of solubility in various applications, from catalyst design to photodynamic therapy, this document outlines the available data, experimental protocols for solubility determination, and key factors influencing the dissolution of this metalloporphyrin.

Executive Summary

Palladium(II) Mesoporphyrin IX is a synthetic metalloporphyrin with significant potential in catalysis, materials science, and biomedical research. However, a critical challenge in its application is its generally low solubility in many common solvents. This guide aims to provide a comprehensive resource on this topic. A thorough review of publicly available scientific literature and product data sheets indicates a lack of specific quantitative solubility data for Palladium(II) Mesoporphyrin IX. Therefore, this document presents solubility data for closely related mesoporphyrin IX derivatives to provide researchers with valuable reference points. Furthermore, a detailed experimental protocol for determining solubility via the widely accepted shake-flask method is provided, alongside a discussion of the key factors that govern the solubility of metalloporphyrins.

Quantitative Solubility Data

| Compound | Solvent | Solubility (mg/mL) | Citation |

| N-methyl Mesoporphyrin IX | Dimethyl sulfoxide (B87167) (DMSO) | ~ 15 | [1] |

| N-methyl Mesoporphyrin IX | Dimethylformamide (DMF) | ~ 20 | [1] |

| N-methyl Mesoporphyrin IX | 1:5 solution of DMF:PBS (pH 7.2) | ~ 0.17 | [1] |

Disclaimer: The data presented above is for related compounds and should be used as an estimation only. Researchers are strongly encouraged to determine the solubility of Palladium(II) Mesoporphyrin IX experimentally for their specific application and solvent systems.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[2][3] The following protocol is a generalized procedure suitable for metalloporphyrins.

1. Materials and Equipment:

-

Palladium(II) Mesoporphyrin IX (solid)

-

Selected organic solvents (e.g., Dichloromethane, Chloroform (B151607), THF, DMF, DMSO, Methanol, Ethanol, Acetone)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker

-

Constant temperature bath or incubator

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

UV-Vis spectrophotometer or HPLC system

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid Palladium(II) Mesoporphyrin IX to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[3]

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[2]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For complete separation, centrifuge the vials at a high speed.[4]

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. To remove any remaining solid particles, filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial.[3]

-

Dilution (if necessary): Depending on the expected concentration and the analytical method's linear range, dilute the filtered solution with a known volume of the same solvent.

-

Quantification: Analyze the concentration of Palladium(II) Mesoporphyrin IX in the diluted solution using a calibrated analytical method, such as UV-Vis spectrophotometry (measuring absorbance at the Soret band, typically around 400 nm) or HPLC.[3][4]

-

Calculation: Calculate the solubility of the compound in the respective solvent based on the measured concentration and any dilution factors.

3. Key Considerations:

-

Purity of the Compound: The purity of Palladium(II) Mesoporphyrin IX can significantly impact its solubility.

-

Solvent Purity: Use high-purity, anhydrous solvents to avoid variability.

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical.

-

Equilibration Time: Ensure sufficient time is allowed for the system to reach equilibrium. This may need to be determined empirically.

-

pH of the Medium (for aqueous or protic solvents): The protonation state of the propionic acid side chains can influence solubility.

Factors Influencing Metalloporphyrin Solubility

The solubility of metalloporphyrins like Palladium(II) Mesoporphyrin IX is a complex interplay of several factors related to both the solute and the solvent.

-

Molecular Structure of the Porphyrin:

-

Peripheral Substituents: The nature of the functional groups on the porphyrin ring is a primary determinant of solubility. The propionic acid groups in mesoporphyrin IX can be ionized to enhance aqueous solubility, while esterification of these groups can improve solubility in less polar organic solvents.

-

Symmetry and Packing: The overall symmetry of the molecule can influence how it packs in the solid state, affecting the energy required to break the crystal lattice and dissolve.

-

-

Central Metal Ion: The coordinated metal ion can influence the electronic properties and intermolecular interactions of the porphyrin, thereby affecting its solubility.

-

Solvent Properties:

-

Polarity: A general principle is "like dissolves like." Nonpolar porphyrins tend to be more soluble in nonpolar solvents like chloroform and dichloromethane, while more polar or ionizable porphyrins are more soluble in polar solvents like DMF, DMSO, or aqueous solutions at appropriate pH.

-

Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors can interact with the functional groups on the porphyrin, aiding in dissolution.

-

Coordinating Ability: Some solvents can coordinate to the axial positions of the central metal ion, which can enhance solubility.

-

-

Temperature: For most solids, solubility increases with increasing temperature.

-

Presence of Aggregates: Porphyrins are known to form aggregates (dimers or higher-order structures) in solution, which can limit their apparent solubility. The choice of solvent can significantly influence the extent of aggregation.

Visualizing Key Processes

To aid in the understanding of the experimental workflow and the factors influencing solubility, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Key factors influencing the solubility of metalloporphyrins.

References

Unveiling the Photophysical Properties of Pd(II) Mesoporphyrin IX: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the electronic absorption and emission spectra of Palladium(II) Mesoporphyrin IX, a significant porphyrin complex with applications ranging from materials science to biomedical research. This document synthesizes available data on its photophysical characteristics, outlines relevant experimental protocols, and visualizes key processes involving this molecule.

Core Photophysical Characteristics

Palladium(II) Mesoporphyrin IX is a metalloporphyrin known for its strong phosphorescence, a property that makes it a valuable tool in oxygen sensing and photon upconversion technologies. The photophysical properties of porphyrins are dictated by their extended π-conjugated macrocycle. Upon insertion of a heavy metal atom like palladium, spin-orbit coupling is enhanced, which facilitates intersystem crossing from the excited singlet state to the triplet state. This results in quenched fluorescence and prominent phosphorescence.

Quantitative Spectroscopic Data

| Parameter | Symbol | Value | Solvent |

| Soret Band Absorption Maximum | λabs (Soret) | ~392 nm | Toluene |

| Q-Band Absorption Maxima | λabs (Q-bands) | ~515 nm, ~548 nm | Toluene |

| Molar Absorptivity at Soret Band | εSoret | ~2.0 x 105 M-1cm-1 | Toluene |

| Phosphorescence Emission Maximum | λem | ~665 nm | Toluene |

| Phosphorescence Quantum Yield | Φp | ~0.1 | Deoxygenated Toluene |

| Phosphorescence Lifetime (deoxygenated) | τp | ~250 µs | Deoxygenated Toluene |

| Phosphorescence Lifetime (surface-bound) | τp | 370 ± 30 ns | N/A[1][2][3][4] |

Note: The data presented is primarily based on studies of Pd(II) Octaethylporphyrin as a close structural analog. Further experimental verification for Pd(II) Mesoporphyrin IX is recommended.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the insertion of palladium into the free-base Mesoporphyrin IX macrocycle. A general procedure is outlined below:

-

Dissolution of Ligand: Mesoporphyrin IX is dissolved in a suitable organic solvent such as chloroform, dichloromethane, or dimethylformamide (DMF).

-

Addition of Palladium Salt: A palladium(II) salt, commonly palladium(II) chloride (PdCl2) or palladium(II) acetate (B1210297) (Pd(OAc)2), is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by UV-Vis spectroscopy, observing the disappearance of the characteristic four Q-bands of the free-base porphyrin and the appearance of the two-band spectrum of the metalloporphyrin.

-

Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica (B1680970) gel or alumina, typically with a solvent system like dichloromethane/methanol, to separate the desired this compound from unreacted starting material and byproducts.

-

Characterization: The final product is characterized by spectroscopic methods such as UV-Vis, NMR, and mass spectrometry to confirm its identity and purity.

Spectroscopic Measurements

UV-Visible Absorption Spectroscopy:

-

Sample Preparation: A stock solution of this compound is prepared in a spectroscopic grade solvent (e.g., toluene, dichloromethane). A dilute solution (typically in the micromolar range) is prepared to ensure the absorbance at the Soret peak is within the linear range of the spectrophotometer (ideally < 1.0).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A quartz cuvette with a 1 cm path length is filled with the sample solution, and a matching cuvette with the pure solvent is used as a reference.

-

Data Acquisition: The absorption spectrum is recorded over a wavelength range of approximately 350 nm to 700 nm. The wavelengths of the Soret and Q-band maxima (λabs) are determined.

-

Molar Absorptivity Calculation: The molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at a specific wavelength, c is the molar concentration, and l is the path length of the cuvette.

Phosphorescence Spectroscopy:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent. For phosphorescence lifetime and quantum yield measurements, it is crucial to remove dissolved oxygen, which is an efficient quencher of the triplet state. This is typically achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solution for at least 20-30 minutes or by several freeze-pump-thaw cycles.

-

Instrumentation: A spectrofluorometer equipped with a pulsed light source (e.g., a xenon flash lamp or a pulsed laser) and a time-gated detector is required for phosphorescence measurements.

-

Emission Spectrum: The sample is excited at a wavelength corresponding to one of its absorption bands (e.g., the Soret band or a Q-band). The emission spectrum is recorded at longer wavelengths, typically starting from just after the excitation wavelength to the near-infrared region.

-

Phosphorescence Lifetime (τp): The phosphorescence lifetime is measured by time-correlated single-photon counting (TCSPC) or by monitoring the decay of the phosphorescence intensity after a short excitation pulse. The decay curve is fitted to an exponential function to determine the lifetime.

-

Phosphorescence Quantum Yield (Φp): The quantum yield is determined relative to a standard with a known phosphorescence quantum yield. The integrated phosphorescence intensity of the sample is compared to that of the standard under identical experimental conditions (excitation wavelength, absorbance, and instrument settings).

Key Applications and Workflows

The robust phosphorescence of this compound is central to its primary applications in oxygen sensing and photon upconversion.

Oxygen Sensing

The principle of oxygen sensing using this compound relies on the quenching of its phosphorescence by molecular oxygen. In the absence of oxygen, the excited triplet state of the porphyrin decays via phosphorescence. When oxygen is present, it can collide with the excited porphyrin, leading to non-radiative de-excitation of the porphyrin and the formation of singlet oxygen. This quenching process reduces both the intensity and the lifetime of the phosphorescence, which can be correlated to the concentration of oxygen.

Triplet-Triplet Annihilation (TTA) Photon Upconversion

In TTA photon upconversion, this compound acts as a sensitizer. It absorbs low-energy photons (e.g., green light) and populates its long-lived triplet state. Through a process called triplet energy transfer (TET), it transfers this energy to an acceptor molecule (the annihilator), such as 9,10-diphenylanthracene (B110198) (DPA). When two annihilator molecules in their triplet state collide, they undergo triplet-triplet annihilation, resulting in one annihilator molecule being promoted to a higher energy singlet state, which then emits a higher-energy photon (e.g., blue light).[5][6][7]

Conclusion

This compound is a versatile molecule with significant potential in advanced materials and analytical applications. Its strong phosphorescence and long-lived triplet state are the cornerstones of its utility. While a comprehensive and unified dataset of its photophysical properties remains an area for further investigation, the available information and analogies to similar compounds provide a solid foundation for its application in research and development. The experimental protocols and workflows detailed in this guide offer a practical framework for scientists and professionals working with this and related metalloporphyrins.

References

An In-depth Technical Guide to the Theoretical Calculations of Pd(II) Mesoporphyrin IX Electronic Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and experimental approaches used to elucidate the electronic structure of Palladium(II) Mesoporphyrin IX. This molecule is of significant interest in various fields, including photodynamic therapy, catalysis, and materials science, owing to its unique photophysical and electrochemical properties. This document details the computational methodologies, experimental protocols, and key findings that are crucial for understanding and harnessing the potential of this metalloporphyrin.

Theoretical Calculations of Electronic Structure

The electronic structure of Pd(II) Mesoporphyrin IX can be effectively investigated using quantum chemical calculations, primarily employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). These methods provide valuable insights into the molecular orbitals, electronic transitions, and spectroscopic properties of the molecule.

A robust computational protocol for studying this compound involves a multi-step approach that combines geometry optimization, molecular orbital analysis, and simulation of electronic spectra. This workflow is essential for obtaining accurate and reliable theoretical data.

Detailed Steps:

-

Geometry Optimization: The initial molecular structure of this compound is optimized to find its lowest energy conformation. A commonly used functional for this purpose is B3LYP with a basis set such as 6-31G*.

-

Frequency Calculation: To ensure that the optimized structure corresponds to a true minimum on the potential energy surface, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.

-

Molecular Orbital Analysis: The energies and compositions of the frontier molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are analyzed. The HOMO-LUMO energy gap is a critical parameter that influences the molecule's reactivity and electronic transitions.

-

Excited State Calculations: Time-Dependent DFT (TD-DFT) is employed to calculate the energies of the electronic excited states. Functionals like CAM-B3LYP with a larger basis set (e.g., 6-311+G(d,p)) are often preferred for their accuracy in describing charge-transfer and excited states in porphyrins[1].

-

UV-Vis Spectrum Simulation: The results from the TD-DFT calculations, including excitation energies and oscillator strengths, are used to simulate the UV-Vis absorption spectrum. This theoretical spectrum can then be compared with experimental data for validation of the computational method.

Based on DFT calculations of similar palladium porphyrins, the electronic properties of this compound can be predicted. The following table summarizes representative theoretical data. It is important to note that these values are illustrative and can vary depending on the specific functional and basis set used.

| Parameter | Representative Calculated Value | Description |

| HOMO Energy | -5.5 to -6.0 eV | The energy of the highest occupied molecular orbital, related to the molecule's ability to donate an electron. |

| LUMO Energy | -2.0 to -2.5 eV | The energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept an electron. |

| HOMO-LUMO Gap | 3.0 to 3.5 eV | The energy difference between the HOMO and LUMO, which influences the wavelength of the lowest energy electronic transition. |

| First Oxidation Potential | +0.8 to +1.2 V vs. SCE | The potential at which the first electron is removed from the molecule, often corresponding to oxidation of the porphyrin ring. |

| First Reduction Potential | -1.0 to -1.4 V vs. SCE | The potential at which the first electron is added to the molecule, typically localized on the porphyrin macrocycle. |

Note: The electrochemical potentials are estimated based on correlations with HOMO and LUMO energies and may require calibration with experimental data.

The electronic transitions of porphyrins are well-described by Gouterman's four-orbital model, which involves the two highest occupied (a1u, a2u) and two lowest unoccupied (eg) molecular orbitals.

Experimental Protocols and Data

Experimental validation is crucial for confirming the accuracy of theoretical calculations. Key experimental techniques include synthesis and purification, UV-Vis spectroscopy, and cyclic voltammetry.

A general method for the synthesis of metallomesoporphyrins involves the insertion of the metal ion into the mesoporphyrin IX free base. A plausible synthetic route starting from hemin (B1673052) is outlined below[2]:

Step 1: Formation of Mesoporphyrin IX from Hemin

-

Hemin is subjected to a hydrogenation reaction to reduce the vinyl groups to ethyl groups, yielding mesoporphyrin IX. This can be achieved using a metallic hydrogenation catalyst such as palladium on carbon in an acidic medium like acetic acid[2].

-

The reaction mixture is typically heated under a hydrogen atmosphere.

-

The resulting mesoporphyrin IX is isolated and purified, for example, by crystallization.

Step 2: Insertion of Palladium(II)

-

Mesoporphyrin IX is dissolved in a suitable solvent, such as glacial acetic acid or dimethylformamide (DMF).

-

A palladium(II) salt, for example, palladium(II) chloride or palladium(II) acetate, is added to the solution.

-

The reaction mixture is heated to facilitate the metal insertion. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the changes in the Q-band region.

-

Upon completion, the this compound is isolated by precipitation or extraction and purified by chromatography.

The UV-Vis absorption spectrum of this compound is characterized by an intense Soret (or B) band in the near-UV region and weaker Q bands in the visible region. The positions and intensities of these bands are sensitive to the solvent and aggregation state.

| Band | Wavelength (nm) in CH2Cl2 (Representative) | Molar Extinction Coefficient (ε, M-1cm-1) | Electronic Transition (Gouterman Model) |

| Soret (B) | ~390-410 | > 200,000 | a1u, a2u -> eg (constructive interference) |

| Q(0,0) | ~530-550 | ~10,000-20,000 | a1u -> eg |

| Q(1,0) | ~500-520 | ~5,000-10,000 | a2u -> eg |

Note: The exact peak positions and intensities can vary for different derivatives and in different solvents. The data presented is based on spectra of similar Pd(II) porphyrins in dichloromethane[3][4].

Experimental Protocol for UV-Vis Spectroscopy:

-

Prepare a stock solution of this compound of known concentration in a spectroscopic grade solvent (e.g., dichloromethane).

-

Perform serial dilutions to obtain solutions in the desired concentration range (typically 10-6 to 10-5 M).

-

Record the absorption spectra using a dual-beam UV-Vis spectrophotometer in a 1 cm path length quartz cuvette.

-

The solvent used for the sample preparation should be used as the blank.

Cyclic voltammetry (CV) is a powerful technique for probing the redox properties of this compound, providing information about the energies of the frontier molecular orbitals. Porphyrins typically exhibit two reversible one-electron oxidations and two reversible one-electron reductions.

Experimental Protocol for Cyclic Voltammetry:

-

Dissolve a known concentration of this compound (typically 1 mM) in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6).

-

Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., platinum wire).

-

Deaerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the measurement.

-

Record the cyclic voltammogram by sweeping the potential over a range that encompasses the expected redox events.

-

It is recommended to reference the potentials to an internal standard, such as the ferrocene/ferrocenium (Fc/Fc+) couple.

Conclusion

The combination of theoretical calculations and experimental measurements provides a powerful approach for a detailed understanding of the electronic structure of this compound. DFT and TD-DFT methods offer a predictive framework for its molecular orbital energies and spectroscopic properties, which can be validated and refined through experimental techniques like UV-Vis spectroscopy and cyclic voltammetry. This comprehensive knowledge is invaluable for the rational design of new porphyrin-based materials and drugs with tailored electronic and photophysical properties for a wide range of applications.

References

- 1. Application of TD-DFT Theory to Studying Porphyrinoid-Based Photosensitizers for Photodynamic Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US8735574B2 - Methods for synthesizing metal mesoporphyrins - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Pd(II) Mesoporphyrin IX: An In-depth Technical Guide for Life Science Research

For Researchers, Scientists, and Drug Development Professionals

Introduction